molecular formula C21H16ClF3N4S2 B2538618 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(4-isopropylphenylamino)vinyl)-4-isothiazolecarbonitrile CAS No. 338413-02-8

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(4-isopropylphenylamino)vinyl)-4-isothiazolecarbonitrile

Cat. No. B2538618
CAS RN: 338413-02-8
M. Wt: 480.95
InChI Key: CAWKUKQREWXISY-BQYQJAHWSA-N
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Description

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(4-isopropylphenylamino)vinyl)-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C21H16ClF3N4S2 and its molecular weight is 480.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Impurities

This compound is closely related to the chemical family used in the synthesis of proton pump inhibitors like omeprazole. The review by Saini et al. (2019) focuses on novel methods for the synthesis of omeprazole and its pharmaceutical impurities. The paper discusses the development of proton pump inhibitors and emphasizes the study of various pharmaceutical impurities, with a focus on the novel process of synthesis which is observed to be short and simple. The synthesized impurities of proton pump inhibitors can be utilized for further studies in various aspects, offering insights into the development and quality control of anti-ulcer drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Role in Biochemistry and Pharmacology

Chlorogenic acid (CGA), related to this compound's chemical family, is an abundant isomer among caffeoylquinic acid isomers and has been noted for its diverse biological and pharmacological effects. Naveed et al. (2018) highlight the significance of CGA in various therapeutic roles like antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and others. The review suggests that CGA can modulate lipid metabolism and glucose, potentially treating disorders like hepatic steatosis, cardiovascular disease, and diabetes. This underlines the possibility of chemicals in the same family, including the compound , to have significant biochemical and pharmacological applications (Naveed et al., 2018).

Polymer and Material Science

Prozorova and Pozdnyakov (2023) conducted a study on the physicochemical, dielectric, and proton-conducting properties of composite polymer materials based on 1H-1,2,4-triazole, a chemical relative of the compound . Their review establishes that these materials are promising for the development of proton-conducting fuel cell membranes. They significantly improve the characteristics of electrolyte membranes, increase thermal stability, electrochemical stability, mechanical strength, and provide high ionic conductivity. This opens avenues for the use of related compounds in advanced material sciences and engineering applications (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[(E)-2-(4-propan-2-ylanilino)ethenyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4S2/c1-12(2)13-3-5-15(6-4-13)27-8-7-18-16(10-26)19(29-31-18)30-20-17(22)9-14(11-28-20)21(23,24)25/h3-9,11-12,27H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWKUKQREWXISY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC=CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N/C=C/C2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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